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Introduction

Vevorisertib (formerly ARQ 751) is a potent and selective, orally bioavailable, allosteric pan-

AKT inhibitor that has been investigated for the treatment of various solid tumors.[1][2][3][4]

The discovery and development of Vevorisertib have been driven by the critical role of the

PI3K/AKT/mTOR signaling pathway in cancer cell proliferation, survival, and migration.[4][5]

Dysregulation of this pathway, often through mutations in PIK3CA, PTEN, or AKT itself, is a

frequent event in human cancers, making it a key target for therapeutic intervention.[5][6][7]

Vevorisertib was developed to target all three isoforms of the serine/threonine kinase AKT

(AKT1, AKT2, and AKT3), offering a potential therapeutic option for patients with tumors

harboring alterations in the PI3K/AKT pathway.[1][4]

Mechanism of Action
Vevorisertib functions as an allosteric inhibitor of AKT, binding to a site distinct from the ATP-

binding pocket.[7][8] This mode of inhibition prevents the conformational changes required for

AKT activation and subsequent phosphorylation of its downstream substrates.[7][9] By

inhibiting pan-AKT activity, Vevorisertib effectively blocks the downstream signaling cascade,

leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a

multitude of cellular processes. The following diagram illustrates the central role of AKT in this
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pathway and the point of intervention for Vevorisertib.
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Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.
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Preclinical Development
The preclinical evaluation of Vevorisertib demonstrated its high potency and selectivity for AKT

kinases. A series of in vitro and in vivo studies were conducted to characterize its anti-tumor

activity.

In Vitro Potency and Selectivity
Vevorisertib was found to be a potent inhibitor of all three AKT isoforms with nanomolar

efficacy.[1][2] Importantly, it displayed high selectivity, with minimal inhibition of other kinases,

reducing the potential for off-target effects.[6][10]

Target IC50 (nM)[1][2][6] Kd (nM)[6][8][11]

AKT1 0.55 1.2

AKT2 0.81 -

AKT3 1.31 -

AKT1-E17K Mutant - 8.6

Cell-Based Assays
Vevorisertib demonstrated potent anti-proliferative effects across a broad panel of cancer cell

lines, particularly those with activating mutations in the PI3K/AKT pathway.[6][9][11]

Cancer Type Cell Lines with GI50 < 1 µM[6][9]

Esophageal 100% (3/3)

Breast 87.5% (14/16)

Head and Neck 67% (4/6)

Colorectal 56% (14/25)

Leukemia 53% (9/17)

Experimental Protocol: Cell Proliferation Assay
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Cell Culture: Human cancer cell lines (e.g., Hep3B, HepG2, HuH7, PLC/PRF) were cultured

in appropriate media (e.g., MEM or DMEM with GlutaMAX™ supplement) as described in a

2022 study.[12]

Treatment: Cells were seeded in multi-well plates and treated with increasing concentrations

of Vevorisertib or vehicle control.

Incubation: Cells were incubated for a defined period (e.g., 72 hours).

Viability Assessment: Cell viability was determined using a standard method, such as the

sulforhodamine B (SRB) assay or CellTiter-Glo® luminescent cell viability assay.

Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated from

the dose-response curves.

In Vivo Efficacy in Xenograft Models
Vevorisertib demonstrated significant, dose-dependent anti-tumor activity in various preclinical

cancer models, including patient-derived xenograft (PDX) models.[1][6]

Model Dosing Regimen Tumor Growth Inhibition

AN3CA Endometrial Cancer

Xenograft
120 mg/kg, p.o. daily Up to 92%[6]

AKT1-E17K Mutant

Endometrial PDX

75 mg/kg, p.o. (5 days on, 2

days off)
Up to 98%[6][11]

Cirrhotic Rat Model with HCC Not specified
Significant reduction in tumor

size and number[13]

Experimental Protocol: Xenograft Tumor Growth Study

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.

Tumor Implantation: Human cancer cells (e.g., AN3CA) or patient-derived tumor fragments

were subcutaneously implanted.[9]
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Tumor Growth and Randomization: Once tumors reached a specified volume (e.g., >100

mm³), animals were randomized into treatment and control groups.[9]

Drug Administration: Vevorisertib was administered orally at various dose levels and

schedules. The vehicle control was typically a methylcellulose solution.[9]

Tumor Measurement: Tumor volume was measured regularly using calipers.

Endpoint: The study was terminated when tumors in the control group reached a

predetermined size or at a specified time point. Tumor growth inhibition was calculated by

comparing the mean tumor volume of the treated groups to the control group.

Clinical Development
Vevorisertib advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics,

and anti-tumor activity in patients with advanced solid tumors harboring PIK3CA, AKT, or PTEN

mutations.

Phase 1b Clinical Trial (NCT02761694)
A first-in-human, Phase 1b study investigated Vevorisertib as a single agent and in

combination with other anti-cancer agents like paclitaxel or fulvestrant.[14][15]

Key Findings:

Safety and Tolerability: Vevorisertib, both as a monotherapy and in combination,

demonstrated a manageable safety profile.[15] The most common treatment-related adverse

events included pruritic and maculopapular rashes.[15]

Pharmacokinetics: Maximum plasma concentrations of Vevorisertib were reached 1-4 hours

after oral administration, with an elimination half-life ranging from 8.8 to 19.3 hours.[15] The

plasma half-life in preclinical models was noted to be around 4 to 5 hours.[1][6]

Anti-Tumor Activity: Modest anti-tumor activity was observed. The objective response rate

was 5% for Vevorisertib monotherapy and 20% for the combination with paclitaxel.[15]
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Treatment Arm Objective Response Rate (ORR)[15]

Vevorisertib Monotherapy 5% (3 partial responses)

Vevorisertib + Paclitaxel 20% (2 partial responses)

Vevorisertib + Fulvestrant 0%

Discovery and Development Workflow
The development of Vevorisertib followed a logical progression from target identification to

clinical evaluation.
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Click to download full resolution via product page

The logical progression of Vevorisertib's development.

Conclusion
Vevorisertib is a potent and selective pan-AKT inhibitor that has undergone extensive

preclinical and early clinical evaluation. Its development highlights the therapeutic potential of

targeting the PI3K/AKT pathway in cancers with specific genetic alterations. While it has shown

a manageable safety profile and modest single-agent activity, its future development may focus

on combination therapies to enhance its anti-tumor efficacy. The data gathered from the

development of Vevorisertib provides a valuable foundation for further research into AKT

inhibition as a cancer treatment strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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